molecular formula C21H19ClFNO B2893059 2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-47-4

2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No. B2893059
CAS RN: 338771-47-4
M. Wt: 355.84
InChI Key: TXZHGHRBIZLEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol, also known as CBF-PE, is a synthetic compound with a range of applications in scientific research. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Antiviral Activity

This compound has shown promise in the field of antiviral research. Derivatives of indole, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the chlorobenzyl and fluorophenyl groups may enhance the binding affinity to viral proteins, potentially leading to new antiviral therapies.

Anti-Inflammatory Properties

Compounds with similar structures have been utilized in the development of anti-inflammatory agents. The pharmacophore present in “2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol” could be explored for its ability to modulate inflammatory pathways, providing a basis for the synthesis of novel anti-inflammatory drugs .

Anticancer Research

The indole scaffold is a common feature in many synthetic drug molecules with anticancer properties. By virtue of its structural similarity, this compound may interact with cancer cell receptors or enzymes involved in tumor progression, offering a platform for the design of new anticancer agents .

Antioxidant Potential

Antioxidants play a crucial role in protecting cells from oxidative stress. The unique combination of substituents in this compound could be investigated for its antioxidant capacity, which may contribute to the prevention of diseases associated with free radical damage .

Antimicrobial Efficacy

Research into indole derivatives has revealed their potential as antimicrobial agents. The structural elements of “2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol” may be optimized to enhance its activity against a range of pathogenic bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Neuroprotective Effects

The benzylic position in this compound is a site of interest for reactions that could lead to neuroprotective agents. Modifications at this position can result in compounds with potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO/c22-19-10-6-16(7-11-19)14-24-15-21(25,17-4-2-1-3-5-17)18-8-12-20(23)13-9-18/h1-13,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZHGHRBIZLEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

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